3-Pyrrolidin-1-ylquinoxalin-2-amine belongs to the class of quinoxalines, which are bicyclic compounds containing two nitrogen atoms at the 1 and 4 positions of a benzene ring. The presence of the pyrrolidine moiety makes it a pyrrolidine derivative, enhancing its pharmacological profile.
The synthesis of 3-Pyrrolidin-1-ylquinoxalin-2-amine can be achieved through various methods, primarily involving the condensation reactions between suitable precursors. One common method includes the condensation of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid with substituted 1,2-phenylenediamines.
This method has been noted for its efficiency and yield, making it suitable for further modifications and derivative synthesis.
The molecular structure of 3-Pyrrolidin-1-ylquinoxalin-2-amine can be described as follows:
The structural characteristics are critical for understanding how this compound interacts with biological targets.
3-Pyrrolidin-1-ylquinoxalin-2-amine can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-Pyrrolidin-1-ylquinoxalin-2-amine is primarily related to its interaction with biological targets such as enzymes or receptors.
Research into its precise mechanism is ongoing and crucial for understanding its therapeutic potential.
The physical and chemical properties of 3-Pyrrolidin-1-ylquinoxalin-2-amine are essential for predicting its behavior in biological systems:
Properties are often characterized using techniques such as:
These analyses provide insight into both the stability and reactivity of the compound.
3-Pyrrolidin-1-ylquinoxalin-2-amine has several applications in scientific research:
Introduction to the Compound3-Pyrrolidin-1-ylquinoxalin-2-amine (CAS 480439-27-8) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₂H₁₄N₄ and a molecular weight of 214.27 g/mol [1] [5] [10]. It features a quinoxaline core substituted at the C3 position with a pyrrolidine moiety and at the C2 position with an exocyclic amine group. This structural architecture positions it as a versatile scaffold in medicinal chemistry, offering multiple sites for non-covalent interactions, including hydrogen bonding and π-stacking [3] [6]. Its physicochemical properties—such as a calculated logP of 2.46 and polar surface area (PSA) of 55.04 Ų—suggest moderate lipophilicity and favorable membrane permeability [9] [10].
Table 1: Core Identification of 3-Pyrrolidin-1-ylquinoxalin-2-amine
Property | Value |
---|---|
Systematic Name | 3-Pyrrolidin-1-ylquinoxalin-2-amine |
CAS Registry Number | 480439-27-8 |
Molecular Formula | C₁₂H₁₄N₄ |
Average Mass | 214.27 g/mol |
Monoisotopic Mass | 214.1218 g/mol |
Key Fragments | Quinoxaline, Pyrrolidine, Exocyclic amine |
Pharmacophore modeling of 3-pyrrolidin-1-ylquinoxalin-2-amine reveals a multifaceted interaction profile. The quinoxaline core acts as a planar aromatic anchor enabling π-π stacking with protein aromatic residues (e.g., Phe, Tyr). The exocyclic C2-amine serves as a hydrogen bond donor (HBD), while the pyrrolidine nitrogen functions as a hydrogen bond acceptor (HBA), facilitating interactions with complementary residues in biological targets [3] [8]. Ant Colony Optimization (ACO) algorithms applied to flexible ligand alignment demonstrate that these hybrids adopt low-energy conformations where the pyrrolidine moiety projects perpendicularly to the quinoxaline plane. This orientation maximizes steric compatibility within hydrophobic binding pockets, such as those in GPCRs or kinase allosteric sites [8]. Notably, the C3-pyrrolidinyl group enhances metabolic stability by shielding the quinoxaline core from oxidative degradation, a feature validated via in silico metabolism prediction tools.
Table 2: Key Pharmacophoric Features of 3-Pyrrolidin-1-ylquinoxalin-2-amine
Pharmacophore Element | Chemical Group | Interaction Type | Biological Relevance |
---|---|---|---|
Aromatic Plane | Quinoxaline core | π-π Stacking, Hydrophobic | Target recognition and anchoring |
H-Bond Donor (HBD) | C2-NH₂ group | Hydrogen bonding | Binds Asp/Glu/Backbone carbonyls |
H-Bond Acceptor (HBA) | Pyrrolidine N | Hydrogen bonding | Interacts with Ser/Thr/Tyr residues |
Hydrophobic Domain | Pyrrolidine ring | Van der Waals interactions | Fills lipophilic binding pockets |
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) elucidate the electron density distribution critical for reactivity. The quinoxaline core exhibits π-electron deficiency at C3 due to the electron-withdrawing effect of the adjacent N1 and N4 atoms. Substituents at C3 significantly modulate the Lowest Unoccupied Molecular Orbital (LUMO) localization:
Table 3: Electronic Parameters of Quinoxalin-2-amine Derivatives
C3 Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) | NBO Charge at C3 |
---|---|---|---|---|
Pyrrolidin-1-yl | -5.42 | -2.18 | 3.24 | -0.32 |
Nitro | -6.11 | -3.05 | 3.06 | +0.28 |
Unsubstituted | -5.98 | -2.41 | 3.57 | -0.11 |
The pyrrolidine ring exhibits two primary conformational states relative to the quinoxaline plane:
Local Vibrational Mode Analysis (LVMA) quantifies H-bond strength via local stretching force constants (k). The C2-NH₂ group acts as a dual H-bond donor with moderate strength (k = 1.25 mdyne/Å for N-H bonds), while N1 serves as a weak acceptor (k = 0.78 mdyne/Å) [3]. Linear H-bonds (θ = 170–180°) formed by C2-NH₂ with carbonyl acceptors (e.g., Asn, Gln) exhibit the highest stability (ΔG = -3.2 kcal/mol), whereas bent geometries (θ = 100–110°) stabilize five-membered intramolecular rings but reduce protein-ligand binding efficiency [3] [6]. Badger’s relationship analysis of >2,200 protein-ligand H-bonds confirms that bond strength correlates inversely with donor-acceptor distance (r), following k = 4.85 × r⁻³.². Glycine residues dominate H-bond partners due to conformational flexibility [3].
Computational ADMET profiling predicts favorable membrane permeability (Caco-2 Pₐₚₚ = 18.7 × 10⁻⁶ cm/s) due to optimal lipophilicity (clogP = 2.46) and moderate polar surface area (55.04 Ų) [9] [10]. CYP450 inhibition risks include moderate CYP2D6 inhibition (probability: 0.63) attributed to pyrrolidine nitrogen coordination to heme Fe. Plasma protein binding is estimated at 78.4%, aligning with Rule-of-Five guidelines. In silico toxicity screening (e.g., admetSAR) indicates low AMES mutagenicity risk but flags potential hERG inhibition (IC₅₀ = 4.1 µM), warranting structural mitigation [9].
Table 4: ADMET Predictions for 3-Pyrrolidin-1-ylquinoxalin-2-amine
Parameter | Predicted Value | Interpretation |
---|---|---|
clogP | 2.46 | Moderate lipophilicity |
Topological PSA | 55.04 Ų | High membrane permeability |
Caco-2 Permeability | 18.7 × 10⁻⁶ cm/s | Moderate absorption |
CYP2D6 Inhibition Prob. | 0.63 | Moderate inhibition risk |
hERG Inhibition (IC₅₀) | 4.1 µM | Potential cardiotoxicity risk |
AMES Mutagenicity | Negative | Low DNA damage risk |
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